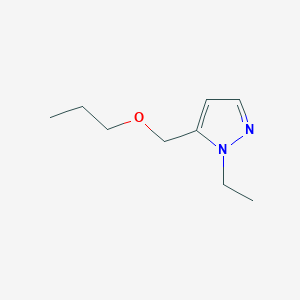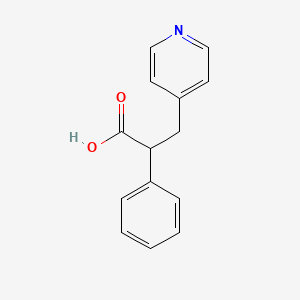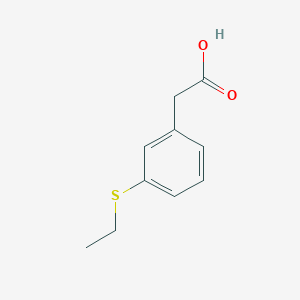![molecular formula C19H15FN4O4 B2798757 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide CAS No. 1904609-46-6](/img/structure/B2798757.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H15FN4O4 and its molecular weight is 382.351. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
KCNQ2 Opener Activity
Bioisosteric replacement studies have identified certain acrylamides, with structural similarities to the queried compound, as potent KCNQ2 openers. These substances demonstrate significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, indicating potential applications in neurology, particularly for conditions characterized by neuronal hyperactivity or excitability (Wu et al., 2004). Another study by Wu et al. (2004) supports these findings, highlighting the synthesis of potent and efficacious KCNQ2 openers capable of inhibiting induced hyperexcitability of rat hippocampal neurons (Wu et al., 2004).
Heterocyclic Compound Synthesis
Research on the synthesis of N-substituted derivatives of certain heterocyclic compounds demonstrates the broad potential of acrylamides in creating complex molecular structures with possible applications in medicinal chemistry and materials science. These studies explore the addition reactions to acrylonitrile, acrylamide, and ethyl acrylate, leading to compounds with potential utility in drug development and as intermediates in organic synthesis (Vardanyan et al., 2021).
Crystal Structure Analysis
The detailed synthesis and crystal structure determination of acrylamide derivatives provide insights into their molecular configurations, intermolecular interactions, and potential for forming solid-state materials with specific properties. Such research underpins the development of novel materials for various applications, including pharmaceuticals and nanotechnology (Lee et al., 2009).
Surface Active Agents
Studies on the synthesis of surface-active agents from acrylamide derivatives reveal the potential of these compounds in creating new surfactants with applications in industry and environmental management. These agents exhibit pronounced surface properties and antimicrobial activities, suggesting their use in cleaning products, antimicrobial coatings, and pollution remediation efforts (Eissa, 2007).
Photopolymerization Initiators
Research into acrylated naphthalimide derivatives as one-component visible light initiators for photopolymerization reveals the potential of acrylamide-based compounds in advanced manufacturing techniques, including 3D printing and the fabrication of microelectronic devices. These initiators exhibit good photopolymerization performance and high migration stability, underpinning their use in creating precise and durable polymeric materials (Yang et al., 2018).
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c20-13-3-4-15-14(10-13)19(26)24(23-22-15)8-7-21-18(25)6-2-12-1-5-16-17(9-12)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,21,25)/b6-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWZJCXOIVNUMU-KXFIGUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)

![2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2798680.png)


![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)
![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)

